1-Methyl-5-isatinsulfonyl chloride
Description
1-Methyl-5-isatinsulfonyl chloride is a sulfonyl chloride derivative of isatin, a heterocyclic compound with a structure based on an indole scaffold. The sulfonyl chloride group (-SO₂Cl) at position 5 of the isatin ring confers high reactivity, making it a valuable intermediate in organic synthesis, particularly for forming sulfonamides or sulfonate esters. Isatin derivatives are widely studied for pharmaceutical applications due to their biological activity, including antimicrobial and anticancer properties.
Properties
IUPAC Name |
1-methyl-2,3-dioxoindole-5-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO4S/c1-11-7-3-2-5(16(10,14)15)4-6(7)8(12)9(11)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLKAWNXGIKQGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1-Methyl-5-isatinsulfonyl chloride can be synthesized through a few steps starting from 1-methylisatin. The synthesis involves the reaction of 1-methylisatin with chlorosulfonic acid, producing a mixture of 1-methyl-5-chlorosulfonylisatins isomers. The desired isomer, this compound, is then isolated by crystallization. This method is commonly used in laboratory settings and can be scaled up for industrial production.
Chemical Reactions Analysis
1-Methyl-5-isatinsulfonyl chloride undergoes various types of chemical reactions, including:
Hydrolysis: The compound reacts with water or alcohol to form the corresponding sulfonamide.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to its electrophilic sulfonyl chloride group.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less documented, it is likely to undergo such reactions under appropriate conditions.
Common reagents used in these reactions include water, alcohols, and nucleophiles such as amines. The major products formed from these reactions are sulfonamides and substituted derivatives of the original compound.
Scientific Research Applications
Biological Activities
The biological activity of 1-methyl-5-isatinsulfonyl chloride and its derivatives has been the subject of extensive research. Key findings include:
- Antiviral Activity : Compounds derived from isatin, including those with sulfonyl chloride substitutions, have shown promising antiviral properties against viruses such as SARS-CoV. Studies indicate that modifications at the 5-position of the isatin core significantly enhance inhibitory potency against viral proteases, which are crucial for viral replication .
- Monoamine Oxidase Inhibition : Research has demonstrated that isatin derivatives can act as potent inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. For instance, chlorine substitution at the fifth position of isatin derivatives significantly enhances their MAO-B inhibitory activity, indicating potential applications in treating neurological disorders like depression and Parkinson's disease .
- Antimicrobial Properties : Isatin derivatives exhibit antibacterial and antifungal activities. The mechanism involves disrupting cellular functions and altering membrane integrity, making them suitable candidates for developing new antimicrobial agents .
Synthetic Applications
This compound serves as a valuable intermediate in organic synthesis:
- Synthesis of Heterocycles : Isatin derivatives are precursors for synthesizing various heterocyclic compounds, including indoles and quinolines. These compounds are essential in pharmaceuticals and agrochemicals due to their diverse biological activities .
- Drug Development : The compound has been utilized in synthesizing novel drug candidates. For example, it has been involved in producing derivatives with enhanced bioactivity against specific targets like MAO enzymes and viral proteases .
Case Study 1: Antiviral Activity Against SARS-CoV
A study investigated a series of isatin derivatives modified at the 5-position for their ability to inhibit SARS-CoV 3CL protease. The results indicated that certain substitutions led to significant improvements in inhibitory potency (IC50 values as low as 1.04 μM), highlighting the importance of structural modifications in enhancing biological activity .
Case Study 2: MAO Inhibition
Another research effort focused on synthesizing a range of isatin derivatives with varying substitutions at the C-3 and C-5 positions to assess their MAO inhibitory activity. The findings revealed that specific modifications could lead to compounds with IC50 values below 1 µM against MAO-B, underscoring their potential therapeutic relevance in neurodegenerative diseases .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-Methyl-5-isatinsulfonyl chloride involves its reactive electrophilic nature, which allows it to participate in various chemical reactions. The compound targets nucleophilic sites in other molecules, facilitating the formation of new chemical bonds. This reactivity is crucial for its role in organic synthesis and drug development.
Comparison with Similar Compounds
Comparison with Similar Sulfonyl Chloride Compounds
The following table and analysis compare 1-methyl-5-isatinsulfonyl chloride with structurally or functionally related sulfonyl chlorides, based on molecular structure, reactivity, applications, and safety profiles derived from the evidence.
Structural and Functional Analysis
- Reactivity: this compound is expected to exhibit higher electrophilicity than aromatic sulfonyl chlorides (e.g., dansyl chloride) due to the electron-withdrawing indole ring . However, it may be less reactive than aliphatic derivatives like methanesulfonyl chloride, which lacks steric hindrance . Heterocyclic sulfonyl chlorides (e.g., imidazole or isoquinoline derivatives) balance reactivity and stability, making them suitable for targeted drug synthesis .
Applications :
- Unlike biocidal 5-chloro-2-methyl-4-isothiazolin-3-one , this compound is more likely to serve in medicinal chemistry due to isatin's pharmacological relevance.
- Dansyl chloride’s fluorescence properties make it unique for analytical applications, whereas methanesulfonyl chloride is a general-purpose alkylating agent .
Safety :
- Sulfonyl chlorides universally require careful handling due to corrosivity and moisture sensitivity. Methanesulfonyl chloride’s acute toxicity highlights the need for stringent safety protocols , while dansyl chloride’s research-grade SDS emphasizes restricted laboratory use .
Biological Activity
1-Methyl-5-isatinsulfonyl chloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing research on its biological properties, focusing on its mechanisms of action, efficacy against various biological targets, and implications for therapeutic applications.
Chemical Structure and Properties
This compound is derived from isatin, a compound known for its diverse biological activities. The sulfonyl chloride group enhances its reactivity and potential for biological interaction. The chemical structure can be represented as follows:
This structure allows for various modifications that can influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonyl chloride moiety can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity and disrupt various cellular processes, making it a candidate for further investigation in drug development.
Antimicrobial Activity
Research has indicated that derivatives of isatin, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi, suggesting a potential application in treating infectious diseases .
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Compounds in the isatin family have demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
Inhibition of Enzymatic Activity
The compound has also been studied for its ability to inhibit specific enzymes. For example, high-throughput screening of related isatin derivatives revealed potent inhibition against SARS-CoV proteases, indicating a possible role in antiviral therapies .
Case Studies
Several case studies have highlighted the biological activities of this compound and related compounds:
- In Vitro Studies Against SARS-CoV : A study demonstrated that modifications at the 5-position of isatin derivatives significantly enhanced inhibitory potency against SARS-CoV 3CL protease, with some compounds achieving IC50 values below 5 μM .
- Caspase Inhibition : Another investigation focused on N-substituted isatin derivatives which were synthesized to assess their capability to inhibit caspases involved in apoptosis. Results indicated that specific modifications could lead to enhanced inhibitory activity against these enzymes .
Comparative Analysis
| Compound | Biological Activity | IC50 (μM) |
|---|---|---|
| This compound | Antimicrobial, Anti-inflammatory | TBD |
| 5-Bromoisatin | SARS-CoV Protease Inhibitor | 1.18 |
| N-substituted Isatin Derivatives | Caspase Inhibitor | <5 (varies) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 1-methyl-5-isatinsulfonyl chloride, and how can purity be ensured?
- Methodological Answer : The compound is typically synthesized via sulfonation of 1-methylimidazole using chlorosulfonic acid under controlled anhydrous conditions. Key parameters include temperature (0–5°C to minimize side reactions), stoichiometric excess of sulfonating agents, and inert atmosphere (N₂/Ar) to prevent hydrolysis. Post-synthesis, purity is verified by thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) and quantified via HPLC (C18 column, acetonitrile/water mobile phase) . For reproducibility, experimental protocols must detail reagent ratios, reaction times, and purification steps (e.g., recrystallization in dichloromethane/hexane) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy : IR spectroscopy identifies the sulfonyl chloride group (S=O stretch at 1360–1370 cm⁻¹ and 1160–1170 cm⁻¹) and imidazole ring vibrations (C-N stretches at 1600–1650 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at 180.61 g/mol) and fragmentation patterns .
- NMR : ¹H NMR (CDCl₃) resolves methyl groups (δ 3.8–4.0 ppm) and aromatic protons (δ 7.2–8.1 ppm) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Due to its reactivity and irritancy:
- Use fume hoods and PPE (nitrile gloves, goggles, lab coat).
- In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .
- Store in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis .
Advanced Research Questions
Q. How can conflicting data on hydrolysis products of this compound be resolved?
- Methodological Answer : Discrepancies in hydrolysis products (e.g., 1-methylimidazole vs. sulfonic acid derivatives) arise from reaction conditions. To resolve contradictions:
- Kinetic Studies : Monitor hydrolysis via pH-stat titration under varying temperatures and aqueous/organic solvent ratios .
- Isolation Techniques : Use freeze-drying or liquid-liquid extraction (ethyl acetate/water) to isolate intermediates for LC-MS analysis .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict thermodynamic stability of products under specific conditions .
Q. What strategies optimize the compound’s stability in long-term storage for biomedical studies?
- Methodological Answer : Stability is pH- and moisture-sensitive.
- Lyophilization : Prepare lyophilized aliquots with cryoprotectants (trehalose, 5% w/v) for –80°C storage .
- Stability-Indicating Assays : Use accelerated stability testing (40°C/75% RH for 6 weeks) with HPLC monitoring for degradation products (e.g., sulfonic acid derivatives) .
Q. How can this compound be used to modify biomolecules without compromising their function?
- Methodological Answer : For protein/peptide modification:
- Site-Specific Sulfonylation : React with lysine residues at pH 8.5–9.0 (0.1 M borate buffer) for 2 hours at 4°C.
- Activity Validation : Post-modification, confirm retained function via enzyme assays (e.g., trypsin activity assay) or binding studies (SPR/BLI) .
- Quenching : Terminate reactions with excess glycine (100 mM) to block unreacted sulfonyl chloride groups .
Q. What experimental designs address low yields in nucleophilic substitution reactions with this compound?
- Methodological Answer : Low yields often stem from competing hydrolysis. Mitigation strategies include:
- Solvent Optimization : Use anhydrous DMF or THF with molecular sieves to scavenge water .
- Catalysis : Add DMAP (4-dimethylaminopyridine, 5 mol%) to enhance nucleophilicity .
- In Situ Monitoring : Track reaction progress via ¹H NMR (e.g., disappearance of starting material δ 7.8 ppm peak) .
Data Reporting and Reproducibility
Q. How should researchers document experimental parameters to ensure reproducibility?
- Methodological Answer : Follow PRISMA-inspired reporting standards:
- Detailed Protocols : Specify exact reagent grades (e.g., Sigma-Aldrich, ≥99%), equipment (e.g., Schlenk line for anhydrous conditions), and statistical methods (e.g., triplicate measurements ± SD) .
- Supplemental Data : Provide raw chromatograms, spectral copies (JCAMP-DX format), and computational input files in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
